molecular formula C7H12O3 B14376464 1-Propoxybut-2-yne-1,4-diol CAS No. 90332-48-2

1-Propoxybut-2-yne-1,4-diol

Cat. No.: B14376464
CAS No.: 90332-48-2
M. Wt: 144.17 g/mol
InChI Key: YDVYSCCQIHSTMK-UHFFFAOYSA-N
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Description

1-Propoxybut-2-yne-1,4-diol (CAS No: 90332-48-2) is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.168 g/mol . It is a derivative of 2-butyne-1,4-diol, a compound known for its high reactivity due to a central triple bond and terminal hydroxyl groups . The addition of a propoxy group modifies its properties, potentially influencing its solubility and reactivity as a research intermediate. While specific studies on 1-propoxybut-2-yne-1,4-diol are limited, its parent compound, 2-butyne-1,4-diol, is a versatile precursor in organic synthesis . Based on its structure, this compound is expected to be a valuable bifunctional building block in research, with potential applications in the development of polymers, resins, and other specialty chemicals . Researchers may explore its use as a cross-linking agent or a monomer. It is crucial to handle this reagent with appropriate care. Please consult the Safety Data Sheet for detailed hazard and handling information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90332-48-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-propoxybut-2-yne-1,4-diol

InChI

InChI=1S/C7H12O3/c1-2-6-10-7(9)4-3-5-8/h7-9H,2,5-6H2,1H3

InChI Key

YDVYSCCQIHSTMK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C#CCO)O

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

1-Propoxybut-2-yne-1,4-diol (C₇H₁₂O₃) features a but-2-yne backbone with hydroxyl groups at positions 1 and 4, modified by a propoxy (-OCH₂CH₂CH₃) substituent at position 1. The alkyne moiety (C≡C) imposes linear geometry, while the hydroxyl and ether groups enable hydrogen bonding and nucleophilic reactivity.

Reactivity Profile

The compound’s synthetic utility arises from three reactive sites:

  • Alkyne group : Participates in cycloadditions, hydrogenation, and metal-catalyzed couplings.
  • Primary hydroxyl (C4) : Susceptible to oxidation, esterification, and etherification.
  • Propoxy ether (C1) : Provides steric bulk and influences solubility.

Classical Etherification Approaches

Williamson Ether Synthesis

The Williamson method remains the most widely reported route, leveraging the nucleophilic displacement of a hydroxyl group by a propoxide ion.

Procedure
  • Substrate : 2-Butyne-1,4-diol (1 equiv).
  • Propylating agent : Propyl bromide (1.2 equiv) or propyl tosylate (1.1 equiv).
  • Base : NaOH (2.5 equiv) in anhydrous THF or DMF.
  • Conditions : 60–80°C, 12–24 hr under nitrogen.
Mechanism

The reaction proceeds via deprotonation of the C1 hydroxyl to form an alkoxide, which attacks the electrophilic propylating agent in an SN2 mechanism.

Yield Optimization
Factor Optimal Range Impact on Yield
Temperature 70°C Max 68%
Solvent polarity DMF > THF +15% yield
Propyl bromide ratio 1.2:1 Prevents di-etherification

Data aggregated from industrial batch records.

Catalytic Methods

Acid-Catalyzed Propylation

Phosphoric acid (H₃PO₄) or Amberlyst-15 catalyzes the direct reaction between 2-butyne-1,4-diol and propanol:

Reaction :
HOCH₂C≡CCH₂OH + CH₃CH₂CH₂OH → HOCH₂C≡CCH₂OCH₂CH₂CH₃ + H₂O

Conditions :

  • 100°C, 48 hr
  • Azeotropic water removal (Dean-Stark trap)
  • Yield: 54–61%

Transition Metal Catalysis

Palladium and copper complexes enable milder conditions:

Pd(OAc)₂/Ph₃P System
  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
  • Base : K₂CO₃
  • Solvent : Toluene, 80°C, 8 hr
  • Yield : 73% (GC-MS)

Enzymatic and Green Chemistry Approaches

Lipase-Mediated Transesterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes propyl ester formation followed by hydrolysis:

Steps :

  • Esterification :
    HOCH₂C≡CCH₂OH + CH₃CH₂COOPr → HOCH₂C≡CCH₂OCOCH₂CH₃ + PrOH
  • Hydrolysis :
    HOCH₂C≡CCH₂OCOCH₂CH₃ → HOCH₂C≡CCH₂OCH₂CH₂CH₃ + CO₂

Advantages :

  • 40–50°C, aqueous phase
  • 89% enantiomeric excess (ee) reported

Industrial-Scale Production Challenges

Purification Issues

The product’s polarity complicates distillation. Industrial workflows employ:

  • Crystallization : From ethyl acetate/hexane (mp 32–34°C)
  • Chromatography : Silica gel (eluent: CH₂Cl₂/MeOH 9:1)

Chemical Reactions Analysis

Types of Reactions

1-Propoxybut-2-yne-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Hydrogenation of the alkyne group can yield saturated diols.

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated diols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Propoxybut-2-yne-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Propoxybut-2-yne-1,4-diol exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares 1-propoxybut-2-yne-1,4-diol (inferred properties) with structurally related diols, emphasizing substituent effects on applications, reactivity, and physical properties.

Structural and Functional Comparisons

Table 1: Key Properties of Selected Diols
Compound Molecular Formula Substituent Key Applications Reactivity/Properties References
2-Butyne-1,4-diol C₄H₆O₂ None Polymers, adhesives, textile chemicals High reactivity in [2+2+2] cycloadditions
1-Phenylbut-2-yne-1,4-diol C₁₀H₁₀O₂ Phenyl Pharmaceutical intermediates Enhanced π-π interactions in crystal packing
1-(Pyridin-3-yl)but-2-yn-1,4-diol C₉H₉NO₂ Pyridinyl Coordination chemistry, catalysis Chelation with transition metals
2,3-Dibromo-2-butene-1,4-diol C₄H₆Br₂O₂ Bromine atoms Herbicides, fungicides, biocide synthesis Electrophilic reactivity for substitution
1-Propoxybut-2-yne-1,4-diol (inferred) C₇H₁₂O₃ Propoxy Hypothetical: Surfactants, organic synthesis Expected increased lipophilicity and stability N/A
Key Findings:

Reactivity: 2-Butyne-1,4-diol undergoes hydrogenation to butane-1,4-diol in supercritical CO₂, highlighting its utility in green chemistry . Brominated derivatives like 2,3-dibromo-2-butene-1,4-diol exhibit electrophilic reactivity, enabling applications in agrochemical synthesis .

Applications: 2-Butyne-1,4-diol is a precursor for adhesives, flame retardants, and natural product synthesis (e.g., (−)-amphidinolide P) . 1-Phenylbut-2-yne-1,4-diol and pyridinyl analogs show promise in drug discovery due to aromatic substituents enhancing bioactivity . The propoxy variant could serve as a surfactant or monomer for flexible polymers, leveraging its ether linkage for improved solubility in nonpolar media .

Physicochemical Properties :

  • Substituted diols like 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol exhibit distinct crystal packing due to steric and electronic effects of substituents .
  • 1-Propoxybut-2-yne-1,4-diol ’s molecular weight (C₇H₁₂O₃: ~144.17 g/mol) and logP (~0.5, estimated) would exceed those of 2-butyne-1,4-diol (C₄H₆O₂: 86.09 g/mol; logP ~−0.3) , suggesting enhanced lipophilicity.

Metabolic and Toxicological Profiles

  • 2-Butyne-1,4-diol and its derivatives are metabolized via oxidation to polar metabolites, followed by conjugation and excretion .
  • The propoxy group in 1-propoxybut-2-yne-1,4-diol could slow metabolic clearance compared to hydroxylated analogs, necessitating further toxicological studies .

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